Sterculic Acid: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biological Activity
Sterculic Acid: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sterculic acid, a unique cyclopropene fatty acid, has garnered significant attention in the scientific community for its distinct chemical structure and potent biological activity. Predominantly found in the seeds of plants from the Malvales order, its most notable characteristic is a highly strained cyclopropene ring, which imparts significant reactivity and is central to its mechanism of action. This technical guide provides an in-depth exploration of the chemical structure of sterculic acid, supported by a compilation of its physicochemical properties. Furthermore, it details established experimental protocols for its extraction and analysis, and elucidates its biosynthetic pathway. A key focus of this guide is the role of sterculic acid as a powerful inhibitor of Stearoyl-CoA Desaturase-1 (SCD1), a critical enzyme in lipid metabolism. The downstream effects of this inhibition on cellular signaling pathways are also discussed and visualized. This document is intended to be a comprehensive resource for researchers and professionals in drug development and related scientific fields.
Chemical Structure and Physicochemical Properties
Sterculic acid is systematically known as 8-(2-octylcycloprop-1-en-1-yl)octanoic acid.[1] Its structure is characterized by a 19-carbon aliphatic chain containing a cyclopropene ring at the C9-C10 position. This three-membered ring with a double bond is highly strained and is the key to the molecule's reactivity and biological function.[2][3]
General and Physicochemical Properties
The following table summarizes the key identifiers and physicochemical properties of sterculic acid.
| Property | Value | Reference(s) |
| IUPAC Name | 8-(2-octylcycloprop-1-en-1-yl)octanoic acid | [1] |
| Molecular Formula | C₁₉H₃₄O₂ | [1] |
| Molecular Weight | 294.479 g/mol | [4] |
| CAS Number | 738-87-4 | [1] |
| Appearance | Liquid at room temperature | [5] |
| Solubility | Soluble in chloroform, ether, hexane, and methanol. | [5] |
Note: More extensive physicochemical data such as melting point, boiling point, and density are not consistently reported across publicly available literature.
Spectroscopic Data
Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum of methyl sterculate (the methyl ester of sterculic acid) shows a characteristic molecular ion peak (M⁺).[6]
Experimental Protocols
Extraction of Sterculic Acid from Sterculia foetida Seeds
This protocol describes a common method for the extraction of oil rich in sterculic acid from its natural source.
Objective: To extract total lipids, including sterculic acid, from the seeds of Sterculia foetida.
Materials:
-
Sterculia foetida seeds
-
n-Hexane (or petroleum ether)
-
Soxhlet apparatus
-
Rotary evaporator
-
Grinder or mill
-
Centrifuge
Procedure:
-
Sample Preparation: Dry the Sterculia foetida seeds and grind them into a fine powder using a grinder or mill.[7][8]
-
Soxhlet Extraction:
-
Place a known quantity of the seed powder (e.g., 10 g) into a thimble.[9]
-
Position the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with n-hexane (e.g., 200 mL).[9]
-
Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip into the chamber housing the thimble.
-
Allow the solvent to surround the sample and extract the lipids. Once the chamber is full, the solvent will be siphoned back into the distillation flask.
-
Continue this cycle for approximately 6-12 hours to ensure complete extraction.[8][9]
-
-
Solvent Removal: After extraction, remove the solvent from the lipid extract using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield the crude seed oil.[7][9]
-
Purification (Optional): The crude oil can be further purified by centrifugation to remove any solid impurities.
Analysis of Sterculic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the derivatization of sterculic acid to its fatty acid methyl ester (FAME) for subsequent analysis by GC-MS.
Objective: To identify and quantify sterculic acid in an oil sample.
Materials:
-
Extracted oil sample
-
Methanol
-
Sulfuric acid or methanolic HCl
-
Internal standard (e.g., methyl pentadecanoate)
-
Diethyl ether and water for liquid-liquid extraction
-
GC-MS system with a suitable capillary column (e.g., HP88)
Procedure:
-
Derivatization to FAMEs:
-
Weigh a precise amount of the oil sample (e.g., 150 mg) into a reaction vessel.[10]
-
Add a known amount of an internal standard.[10]
-
Add a solution of methanol containing a catalytic amount of sulfuric acid (e.g., 15 mL methanol with a few drops of concentrated H₂SO₄).[10]
-
Heat the mixture under reflux for approximately 1 hour.[10]
-
Cool the reaction mixture and perform a liquid-liquid extraction using diethyl ether and water.[10]
-
Collect the organic phase, dry it, and re-dissolve the residue in a known volume of a suitable solvent (e.g., diethyl ether) for injection.[10]
-
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared FAME solution into the GC.[10]
-
Gas Chromatography: Use a temperature gradient program to separate the FAMEs. A typical program might start at 120°C and ramp up to 240°C.[10] The carrier gas is typically helium.
-
Mass Spectrometry: Operate the mass spectrometer in electron impact (EI) mode, scanning a mass range of m/z 40-650.[10]
-
Identification and Quantification: Identify the methyl sterculate peak based on its retention time and comparison of its mass spectrum with known standards or library data. Quantify the amount of sterculic acid by comparing its peak area to that of the internal standard.
-
Biosynthesis and Mechanism of Action
Biosynthesis of Sterculic Acid
Sterculic acid biosynthesis begins with oleic acid, a common 18-carbon monounsaturated fatty acid. The process involves two main enzymatic steps.[4][11]
Caption: Biosynthetic pathway of Sterculic Acid from Oleic Acid.
The initial step is the formation of a cyclopropane ring across the double bond of oleic acid to form dihydrosterculic acid, a reaction catalyzed by cyclopropane fatty acid synthase with S-adenosylmethionine serving as the methylene donor.[12] This is followed by a desaturation step, which introduces a double bond into the cyclopropane ring to yield sterculic acid.[4]
Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase-1 (SCD1)
The primary and most well-characterized biological activity of sterculic acid is the potent inhibition of Stearoyl-CoA Desaturase-1 (SCD1).[2][13] SCD1 is a key enzyme in lipogenesis, responsible for converting saturated fatty acids (SFAs) like stearoyl-CoA and palmitoyl-CoA into monounsaturated fatty acids (MUFAs) such as oleoyl-CoA and palmitoleoyl-CoA.[14][15] This conversion is crucial for maintaining cell membrane fluidity and lipid signaling.
The highly strained cyclopropene ring of sterculic acid is thought to be responsible for its inhibitory effect on SCD1.[2] By blocking SCD1 activity, sterculic acid disrupts the balance between saturated and unsaturated fatty acids within the cell. This leads to an accumulation of SFAs and a depletion of MUFAs, which can have profound effects on cellular processes.[14] The consequences of SCD1 inhibition include altered membrane composition, induction of endoplasmic reticulum (ER) stress, and activation of apoptotic pathways, making SCD1 inhibitors like sterculic acid valuable tools for research into metabolic diseases and cancer.[16][17]
Caption: Inhibition of SCD1 by Sterculic Acid and downstream effects.
Conclusion
Sterculic acid stands out as a fascinating natural product due to its unique cyclopropene-containing fatty acid structure. This structural feature is not only a chemical curiosity but also the foundation of its potent biological activity as an inhibitor of SCD1. The methodologies for its extraction and analysis are well-established, providing a solid basis for further research. A deeper understanding of its mechanism of action and downstream cellular consequences continues to open new avenues for its potential application in drug development, particularly in the context of metabolic disorders and oncology. This guide serves as a foundational resource for scientists and researchers aiming to explore the multifaceted nature of sterculic acid.
References
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- 2. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sterculic acid - Wikipedia [en.wikipedia.org]
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- 10. 4.5. Gas Chromatography Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters [bio-protocol.org]
- 11. pnas.org [pnas.org]
- 12. Carbocyclic fatty acids in plants: biochemical and molecular genetic characterization of cyclopropane fatty acid synthesis of Sterculiafoetida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 15. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
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